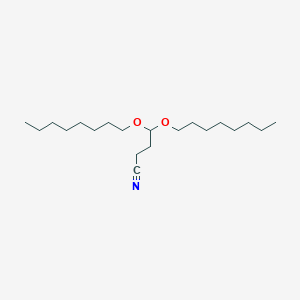

4,4-Bis(octyloxy)butanenitrile

Description

BenchChem offers high-quality 4,4-Bis(octyloxy)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Bis(octyloxy)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H39NO2 |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

4,4-dioctoxybutanenitrile |

InChI |

InChI=1S/C20H39NO2/c1-3-5-7-9-11-13-18-22-20(16-15-17-21)23-19-14-12-10-8-6-4-2/h20H,3-16,18-19H2,1-2H3 |

InChI Key |

AAFZKYZZZXQHQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(CCC#N)OCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4,4-Bis(octyloxy)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Bis(octyloxy)butanenitrile is a key lipid building block utilized in the synthesis of novel ionizable lipids for the formulation of lipid nanoparticles (LNPs). These LNPs are at the forefront of advanced drug delivery systems, particularly for nucleic acid-based therapeutics such as mRNA vaccines. This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4-Bis(octyloxy)butanenitrile, its synthesis, and its critical role in drug development. While extensive experimental data for this specific molecule is not widely published, this guide consolidates available information and outlines standard methodologies for its characterization.

Introduction

4,4-Bis(octyloxy)butanenitrile is a specialized chemical intermediate characterized by a central butanenitrile core with two octyloxy chains forming an acetal group at the C4 position.[1] Its primary significance lies in its role as a precursor in the multi-step synthesis of cationic or ionizable lipids.[1] These lipids are fundamental components of LNPs, which encapsulate and protect delicate therapeutic payloads like mRNA and facilitate their delivery into target cells. The nitrile group serves as a versatile chemical handle for further functionalization, while the long octyloxy chains impart the necessary hydrophobicity for lipid self-assembly.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4,4-Bis(octyloxy)butanenitrile are not extensively available in peer-reviewed literature. The following tables summarize the available data from chemical suppliers and theoretical calculations.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 1627510-69-3 | [2] |

| Chemical Formula | C₂₀H₃₉NO₂ | [2] |

| Molecular Weight | 325.54 g/mol | [2] |

| Exact Mass | 325.2981 | [2] |

| Purity | >95% | [3] |

| Appearance | To be determined | [2] |

Table 2: Theoretical and Supplier-Provided Data

| Property | Value | Source/Note |

| Elemental Analysis | C: 73.79%, H: 12.08%, N: 4.30%, O: 9.83% | [2] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C | [2] |

| Shipping Conditions | Ambient temperature as a non-hazardous chemical | [2] |

Note: Quantitative experimental data for properties such as boiling point, melting point, density, refractive index, and solubility in various solvents are not publicly available.

Synthesis of 4,4-Bis(octyloxy)butanenitrile

The primary route for the synthesis of 4,4-Bis(octyloxy)butanenitrile is through a transacetalization reaction. This method involves the reaction of 4,4-diethoxybutanenitrile with n-octanol in the presence of an acid catalyst.

Synthetic Scheme

The overall reaction is as follows:

-

Reactants: 4,4-Diethoxybutanenitrile, n-Octanol

-

Catalyst: Pyridinium p-toluenesulfonate

-

Temperature: 105 °C

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4,4-Bis(octyloxy)butanenitrile based on patent literature.

Caption: General workflow for the synthesis of 4,4-Bis(octyloxy)butanenitrile.

Role in Ionizable Lipid Synthesis and Drug Delivery

4,4-Bis(octyloxy)butanenitrile is a critical intermediate in the synthesis of ionizable lipids. The nitrile group can be reduced to a primary amine, which is then typically functionalized to create the ionizable headgroup of the final lipid. This headgroup is crucial for encapsulating negatively charged nucleic acids and for their subsequent release inside the cell.

Logical Relationship in LNP Formulation

The following diagram outlines the logical progression from 4,4-Bis(octyloxy)butanenitrile to its role in a functional drug delivery vehicle.

Caption: Logical pathway from 4,4-Bis(octyloxy)butanenitrile to LNP drug delivery.

Experimental Protocols

Synthesis: Transacetalization (General Protocol)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or set up for distillation if removal of a byproduct is necessary), combine 4,4-diethoxybutanenitrile (1 equivalent), n-octanol (2-3 equivalents), and a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to 105 °C with vigorous stirring. The reaction is typically left open to the atmosphere to allow for the evaporation of ethanol, driving the equilibrium towards the product. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 18 hours or more to reach completion.

-

Work-up and Purification: After cooling to room temperature, the crude reaction mixture is purified. This is often achieved by silica gel column chromatography, eluting with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Characterization Methods (General Protocols)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic peaks for the octyloxy chains (triplet for the terminal methyl group, multiplets for the methylene groups), the methylene groups of the butanenitrile backbone, and a triplet for the methine proton of the acetal. The ¹³C NMR will show corresponding signals for the different carbon atoms.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of 325.2981.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the neat liquid. A characteristic peak for the nitrile (C≡N) stretch should be observable around 2240-2260 cm⁻¹. Strong C-O stretching bands for the acetal group would be expected in the 1000-1200 cm⁻¹ region. C-H stretching vibrations from the alkyl chains will be present around 2850-2960 cm⁻¹.

-

-

Determination of Physical Properties:

-

Boiling Point: Can be determined by distillation under reduced pressure to prevent decomposition.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Measured using a refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

-

Conclusion

4,4-Bis(octyloxy)butanenitrile is a vital, yet not extensively characterized, chemical intermediate in the rapidly evolving field of nucleic acid therapeutics. Its role as a precursor to ionizable lipids for LNP-based delivery systems underscores the need for a more comprehensive public dataset of its physicochemical properties. The information and generalized protocols provided in this guide serve as a valuable resource for researchers and developers working in this area, facilitating a better understanding of its synthesis, characterization, and application in the development of next-generation drug delivery platforms.

References

In-Depth Technical Guide: 4,4-Bis(octyloxy)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Bis(octyloxy)butanenitrile, a critical lipid building block in the synthesis of ionizable lipids for advanced drug delivery systems. The document details its chemical identity, physicochemical properties, a complete synthesis protocol, and its subsequent conversion into a primary amine, a key step in forming the polar head group of ionizable lipids. This guide is intended to serve as a practical resource for researchers and professionals engaged in the development of lipid nanoparticles (LNPs) for nucleic acid therapeutics.

Introduction

4,4-Bis(octyloxy)butanenitrile has emerged as a significant intermediate in the field of drug delivery, particularly in the synthesis of ionizable lipids. These lipids are fundamental components of lipid nanoparticles (LNPs), which have gained prominence as effective carriers for nucleic acid-based therapeutics, including mRNA vaccines. The unique structure of 4,4-Bis(octyloxy)butanenitrile, featuring two long octyloxy chains and a terminal nitrile group, makes it an ideal precursor for creating amphiphilic lipids with the necessary hydrophobic tails and a modifiable polar head group. The nitrile group serves as a versatile chemical handle that can be readily reduced to a primary amine, which is then typically functionalized to create the ionizable headgroup essential for encapsulating and delivering nucleic acids.

Chemical Identity and Physicochemical Properties

Structure and Identifiers

The chemical structure and key identifiers for 4,4-Bis(octyloxy)butanenitrile are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4,4-Bis(octyloxy)butanenitrile | |

| CAS Number | 1627510-69-3 | |

| Molecular Formula | C₂₀H₃₉NO₂ | |

| Molecular Weight | 325.54 g/mol | |

| **SMILES Code |

Reactivity of the Nitrile Group in 4,4-Bis(octyloxy)butanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Reactivity of Nitriles

The nitrile functional group (–C≡N) is a versatile moiety in organic synthesis, characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.[1][2] This inherent electrophilicity is the basis for the primary reactions of nitriles, which include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones.[1][3]

The reactivity of the nitrile group can be significantly influenced by the electronic nature of its substituents. In the case of 4,4-Bis(octyloxy)butanenitrile, the presence of two octyloxy (–O(CH₂)₇CH₃) groups at the C4 position is expected to play a crucial role. These alkoxy groups are electron-donating through induction and resonance, which can modulate the electrophilicity of the nitrile carbon.

Predicted Reactivity of 4,4-Bis(octyloxy)butanenitrile

The two octyloxy groups at the 4-position are expected to exert an electron-donating effect on the butanenitrile backbone. This effect, transmitted through the sigma bonds, would slightly decrease the electrophilicity of the nitrile carbon. However, given their distance from the nitrile group, this electronic influence may be modest. Steric hindrance from the long octyl chains is unlikely to significantly impact the reactivity of the linear nitrile group.

Hydrolysis

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids.[4] This transformation can be catalyzed by either acid or base.[5][6] The reaction proceeds through an amide intermediate.[5][7]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.[7][8] The reaction proceeds through an imidic acid tautomer to form an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5][9]

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the electrophilic nitrile carbon.[5][7] Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to an amide.[5] Subsequent hydrolysis of the amide under basic conditions gives a carboxylate salt.[5] Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.[4]

Table 1: Predicted Products of Hydrolysis of 4,4-Bis(octyloxy)butanenitrile

| Reaction Condition | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., H₂SO₄, H₂O, heat) | 4,4-Bis(octyloxy)butanamide | 4,4-Bis(octyloxy)butanoic acid |

| Basic (e.g., NaOH, H₂O, heat) | 4,4-Bis(octyloxy)butanamide | Sodium 4,4-bis(octyloxy)butanoate |

Generalized Experimental Protocol for Acid-Catalyzed Hydrolysis:

-

Dissolve 4,4-Bis(octyloxy)butanenitrile in a mixture of a suitable acid (e.g., 50% aqueous sulfuric acid).

-

Heat the mixture under reflux for several hours until TLC or GC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by chromatography or recrystallization.

Generalized Experimental Protocol for Base-Catalyzed Hydrolysis:

-

Dissolve 4,4-Bis(octyloxy)butanenitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture under reflux for several hours until the reaction is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of ~2.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to afford the crude carboxylic acid.

-

Purify as needed.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

stability of the dialkyl acetal in 4,4-Bis(octyloxy)butanenitrile

An In-depth Technical Guide on the Stability of 4,4-Bis(octyloxy)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Bis(octyloxy)butanenitrile is a lipid building block featuring a dialkyl acetal functional group and a terminal nitrile.[1][2][3] Its utility in the synthesis of complex molecules, particularly for applications in drug delivery systems like lipid nanoparticles, necessitates a thorough understanding of its chemical stability.[4] This guide provides a detailed overview of the stability profile of the dialkyl acetal moiety in 4,4-Bis(octyloxy)butanenitrile, focusing on its degradation pathways and the influence of environmental factors. It also outlines comprehensive experimental protocols for assessing its stability and presents illustrative quantitative data.

Introduction to the Stability of Dialkyl Acetals

The core functional group of interest in 4,4-Bis(octyloxy)butanenitrile, with respect to stability, is the dialkyl acetal. Acetals are generally recognized for their robustness under neutral to strongly basic conditions, making them excellent protective groups for aldehydes and ketones in multi-step organic synthesis.[5][6][7][8] They are resistant to attack by nucleophiles, bases, and most oxidizing and reducing agents.[9] However, this stability is highly pH-dependent, and acetals are susceptible to hydrolysis under acidic conditions, which regenerates the parent aldehyde and alcohols.[5][10][11] The nitrile group within the molecule is generally stable but can undergo hydrolysis or reduction under specific, often harsh, conditions not typically encountered during routine handling of the acetal.[1][2][3]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal degradation pathway for 4,4-Bis(octyloxy)butanenitrile involves the acid-catalyzed hydrolysis of the acetal functional group. This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.[5]

The mechanism proceeds via the following steps:

-

Protonation: One of the ether oxygens of the acetal is protonated by an acid catalyst (H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol).

-

Carbocation Formation: The protonated alkoxy group departs as octanol, leading to the formation of a resonance-stabilized oxonium ion intermediate. This step is typically the rate-determining step of the reaction.[10]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: The resulting intermediate is deprotonated by a water molecule to form a hemiacetal.

-

Repeat of Steps 1-4: The second alkoxy group of the hemiacetal is subsequently protonated, leaves as a second molecule of octanol, and is replaced by another water molecule to yield the final aldehyde product, 4-oxobutanenitrile, after deprotonation.

Caption: Acid-catalyzed hydrolysis pathway of 4,4-Bis(octyloxy)butanenitrile.

Factors Influencing Stability

The is primarily influenced by pH and temperature.

Effect of pH

The rate of hydrolysis is highly dependent on the pH of the medium.

-

Acidic Conditions (pH < 6): The acetal is highly labile and undergoes rapid hydrolysis. The rate of degradation increases significantly as the pH decreases.

-

Neutral Conditions (pH ≈ 7): The acetal is very stable with minimal to no degradation observed over extended periods.

-

Basic Conditions (pH > 8): The acetal is highly stable and resistant to degradation.[6][12]

Effect of Temperature

As with most chemical reactions, temperature plays a crucial role in the rate of acetal hydrolysis. Increased temperature provides the necessary activation energy for the reaction, leading to an accelerated rate of degradation, particularly under acidic conditions. Under neutral and basic conditions, the molecule exhibits good thermal stability.

Quantitative Stability Data

The following tables summarize hypothetical stability data for 4,4-Bis(octyloxy)butanenitrile under various stress conditions. This data is representative of the expected behavior of a typical dialkyl acetal.

Table 1: Effect of pH on the Stability of 4,4-Bis(octyloxy)butanenitrile at 25°C

| pH | Incubation Time (hours) | % Remaining Parent Compound |

| 2.0 | 2 | 45.2% |

| 2.0 | 8 | 10.5% |

| 4.0 | 24 | 88.9% |

| 4.0 | 72 | 70.1% |

| 7.0 | 72 | >99.9% |

| 9.0 | 72 | >99.9% |

Table 2: Effect of Temperature on the Stability of 4,4-Bis(octyloxy)butanenitrile at pH 4.0

| Temperature (°C) | Incubation Time (hours) | % Remaining Parent Compound |

| 4 | 24 | 98.5% |

| 25 | 24 | 88.9% |

| 40 | 24 | 65.7% |

| 60 | 24 | 30.2% |

Experimental Protocols for Stability Assessment

A robust stability-indicating method is crucial for accurately determining the degradation rate of 4,4-Bis(octyloxy)butanenitrile. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[13][14]

Protocol: HPLC-Based Stability Study

Objective: To quantify the degradation of 4,4-Bis(octyloxy)butanenitrile over time under controlled pH and temperature conditions.

Materials:

-

4,4-Bis(octyloxy)butanenitrile

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate, citrate, and borate buffer systems

-

Hydrochloric acid and Sodium hydroxide (for pH adjustment)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV detector

-

Thermostatically controlled incubator/water bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4,4-Bis(octyloxy)butanenitrile (e.g., 1 mg/mL) in acetonitrile.

-

Preparation of Stability Samples:

-

For each condition (a specific pH and temperature), pipette a known volume of the stock solution into a volumetric flask.

-

Add the pre-equilibrated buffer solution (e.g., pH 2.0, 4.0, 7.0, 9.0) to achieve the final target concentration (e.g., 50 µg/mL). The final solution should contain a small percentage of acetonitrile to ensure solubility.

-

-

Incubation:

-

Place the prepared samples in a calibrated incubator set to the desired temperature (e.g., 25°C, 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

-

-

Sample Analysis:

-

Immediately quench the degradation by neutralizing the pH if necessary (e.g., adding a small amount of base to an acidic sample).

-

Analyze the samples by a validated stability-indicating HPLC method.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan, likely low wavelength ~210 nm due to the nitrile group and lack of a strong chromophore).

-

Injection Volume: 20 µL

-

-

-

Data Analysis:

-

Calculate the percentage of the remaining 4,4-Bis(octyloxy)butanenitrile at each time point by comparing the peak area to the peak area at time zero.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Caption: Experimental workflow for the stability assessment of the acetal.

Storage and Handling Recommendations

Based on its chemical properties, the following storage and handling procedures are recommended for 4,4-Bis(octyloxy)butanenitrile:

-

Storage: The compound should be stored in a cool, dry, and dark place.[1] Long-term storage at -20°C is recommended to ensure maximum stability.[1]

-

Handling: Avoid contact with acidic substances. Use in well-ventilated areas. For experimental use, solutions should be prepared in neutral or aprotic solvents. If an aqueous buffer is required, it is critical to maintain a neutral or slightly basic pH to prevent degradation.

Conclusion

The dialkyl acetal functional group in 4,4-Bis(octyloxy)butanenitrile dictates its stability profile. The compound is exceptionally stable under neutral and basic conditions but is susceptible to rapid, acid-catalyzed hydrolysis. Temperature accelerates this degradation. For its application in sensitive fields such as drug development and materials science, it is imperative to control the pH and temperature during synthesis, formulation, and storage to maintain the molecule's structural integrity and ensure its performance. The provided protocols offer a robust framework for researchers to conduct their own stability assessments.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4,4-bis(octyloxy)butanenitrile, 1627510-69-3 | BroadPharm [broadpharm.com]

- 4. 4,4-Bis(octyloxy)butanenitrile | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. researchgate.net [researchgate.net]

Spectral Characterization of 4,4-Bis(octyloxy)butanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Bis(octyloxy)butanenitrile is a key lipid building block utilized in the synthesis of more complex molecules, particularly ionizable lipids for drug delivery systems like lipid nanoparticles (LNPs).[1][2] Its structure, featuring two long hydrophobic octyloxy chains and a terminal nitrile group, imparts specific chemical properties that are crucial for its function as a synthetic intermediate. The nitrile group, for instance, is amenable to chemical transformations such as hydrolysis or reduction to an amine.[1][2] Accurate structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools. This guide provides a detailed overview of the expected spectral characteristics of 4,4-Bis(octyloxy)butanenitrile and outlines the standard experimental protocols for these analyses.

Please note: The spectral data presented herein are predicted values based on established principles of NMR and IR spectroscopy for analogous functional groups and structures. They serve as a reference for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 4,4-Bis(octyloxy)butanenitrile (C₂₀H₃₉NO₂), ¹H (proton) and ¹³C NMR are used for complete structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment. Protons closer to the oxygen and nitrogen atoms are expected to be deshielded and thus appear at a higher chemical shift (further downfield).

Table 1: Predicted ¹H NMR Data for 4,4-Bis(octyloxy)butanenitrile (Predicted for CDCl₃ solvent)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~0.88 | Triplet (t) | 6H | -O-(CH₂)₇-CH₃ |

| b | ~1.27 | Multiplet (m) | 20H | -O-CH₂-CH₂-(CH₂ )₅-CH₃ |

| c | ~1.55 | Multiplet (m) | 4H | -O-CH₂ -CH₂-(CH₂)₅-CH₃ |

| d | ~1.90 | Multiplet (m) | 2H | N≡C-CH₂-CH₂ -CH- |

| e | ~2.45 | Triplet (t) | 2H | N≡C-CH₂ -CH₂-CH- |

| f | ~3.45 | Triplet (t) | 4H | -O-CH₂ -(CH₂)₆-CH₃ |

| g | ~4.50 | Triplet (t) | 1H | N≡C-CH₂-CH₂-CH (OR)₂ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the two octyloxy chains, several carbon signals will be equivalent.

Table 2: Predicted ¹³C NMR Data for 4,4-Bis(octyloxy)butanenitrile (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | -O-(CH₂)₇-C H₃ |

| ~22.6 | -O-(CH₂)₆-C H₂-CH₃ |

| ~26.0, 29.2, 29.4, 31.8 | -O-CH₂-CH₂-(C H₂)₄-CH₂-CH₃ |

| ~29.7 | -O-C H₂-CH₂-(CH₂)₅-CH₃ |

| ~15.0 | N≡C-C H₂-CH₂-CH- |

| ~30.5 | N≡C-CH₂-C H₂-CH- |

| ~64.0 | -O-C H₂-(CH₂)₆-CH₃ |

| ~103.0 | N≡C-CH₂-CH₂-C H(OR)₂ |

| ~119.0 | N≡C -CH₂-CH₂-CH- |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

The key functional groups in 4,4-Bis(octyloxy)butanenitrile are the nitrile (C≡N), the acetal (C-O), and the alkane chains (C-H).

Table 3: Predicted IR Absorption Bands for 4,4-Bis(octyloxy)butanenitrile

| Frequency Range (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

| 2950-2850 | C-H stretch | Strong | Alkyl (CH₃, CH₂) |

| 2260-2240 | C≡N stretch | Medium, Sharp | Nitrile |

| 1470-1450 | C-H bend (scissoring) | Medium | Alkyl (CH₂) |

| 1150-1050 | C-O stretch | Strong | Acetal |

The most diagnostic peak in the IR spectrum is the sharp, medium-intensity absorption around 2250 cm⁻¹, which is characteristic of the nitrile functional group.[3][4][5] The spectrum will also be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ and a strong, broad C-O stretching band for the acetal group in the 1150-1050 cm⁻¹ region.[6]

Experimental Protocols

The following sections describe standard methodologies for acquiring NMR and IR spectra for a liquid sample such as 4,4-Bis(octyloxy)butanenitrile.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,4-Bis(octyloxy)butanenitrile in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte peaks.[7]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. Modern spectrometers can also lock onto the residual solvent signal (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[7]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

IR Spectroscopy (FT-IR) Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

-

Background Scan: Before analyzing the sample, run a background spectrum of the clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat (undiluted) 4,4-Bis(octyloxy)butanenitrile directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Visualizations

Molecular Structure

Caption: Molecular structure of 4,4-Bis(octyloxy)butanenitrile.

Experimental Workflow

Caption: Workflow for the spectral characterization of a liquid sample.

References

- 1. 4,4-bis(octyloxy)butanenitrile, 1627510-69-3 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

Methodological & Application

Application Notes and Protocol for the Hydrolysis of 4,4-Bis(octyloxy)butanenitrile to 4,4-Bis(octyloxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the selective hydrolysis of the nitrile functional group in 4,4-Bis(octyloxy)butanenitrile to yield the corresponding carboxylic acid, 4,4-Bis(octyloxy)butanoic acid. This conversion is a crucial step in the synthesis of various organic molecules, particularly in the development of novel lipids for drug delivery systems and other advanced materials. The presence of two ether linkages and an acetal functionality in the starting material necessitates a carefully controlled hydrolysis method to avoid unwanted side reactions, such as cleavage of the octyloxy groups.

The protocol herein focuses on a basic hydrolysis approach, which leverages the inherent stability of ether and acetal functional groups under basic conditions, ensuring a high yield of the desired carboxylic acid product.[1] This method is contrasted with acidic hydrolysis, which is generally unsuitable for this substrate due to the acid-labile nature of the acetal group.

Principle of the Method

Nitrile hydrolysis to a carboxylic acid can be achieved under either acidic or basic conditions.[2][3][4] In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the nitrile carbon is attacked by a hydroxide ion. Subsequent protonation and tautomerization lead to an amide intermediate.[4] Under sustained basic conditions and elevated temperatures, this amide is further hydrolyzed to the carboxylate salt, which upon acidic workup, yields the final carboxylic acid.[2][3]

Ethers are generally stable to cleavage by bases, requiring harsh conditions to react.[5] Similarly, acetals are known to be stable in neutral or basic solutions.[1] This differential reactivity allows for the selective hydrolysis of the nitrile in the presence of these other functional groups.

Experimental Protocol

Materials and Equipment:

-

4,4-Bis(octyloxy)butanenitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

-

Ethanol (or other suitable alcohol as a co-solvent)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 6M

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4-Bis(octyloxy)butanenitrile in a suitable solvent such as ethanol. A typical concentration would be in the range of 0.1-0.5 M.

-

Addition of Base: To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide. A significant excess of the base is typically used to drive the reaction to completion. A common practice is to use a 10-20% w/v solution of the base.

-

Hydrolysis Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the disappearance of the starting nitrile. Reaction times can vary but are typically in the range of 4 to 24 hours.[2]

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylate salt to form the free carboxylic acid.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Perform the extraction three times to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine (saturated NaCl solution) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,4-Bis(octyloxy)butanoic acid.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions for the basic hydrolysis of nitriles to carboxylic acids. The optimal conditions for 4,4-Bis(octyloxy)butanenitrile should be determined empirically.

| Parameter | Condition | Notes |

| Base | NaOH or KOH | Typically used in large excess. |

| Solvent | Ethanol/Water mixture | The ratio can be adjusted to ensure solubility of the starting material. |

| Temperature | Reflux | High temperature is generally required to drive the hydrolysis to completion.[2] |

| Reaction Time | 4 - 24 hours | Monitor by TLC or GC for completion. |

| Workup | Acidification with HCl | To protonate the carboxylate salt. |

Visualizations

Experimental Workflow

Signaling Pathway of Hydrolysis

References

Application Note: Streamlining Lipoconjugate Synthesis with 4,4-Bis(octyloxy)butanenitrile

Introduction

The synthesis of complex lipids and lipoconjugates is a cornerstone of modern drug development and chemical biology. Solid-phase synthesis offers a powerful platform for the efficient and modular construction of these molecules. A significant challenge in this field is the introduction of functionalized lipidic moieties that are compatible with standard solid-phase chemistries. This application note describes the use of 4,4-Bis(octyloxy)butanenitrile as a novel building block for the solid-phase synthesis of lipidated molecules. The acetal functionality of 4,4-Bis(octyloxy)butanenitrile serves as a protected aldehyde, which can be deprotected under mild acidic conditions post-synthesis for further conjugation or modification. The dual octyloxy chains impart significant lipophilicity, potentially improving the solubility of the growing chain in organic solvents commonly used in solid-phase synthesis.

Principle

4,4-Bis(octyloxy)butanenitrile is utilized as a lipidated building block in solid-phase synthesis. The nitrile group can be reduced to a primary amine and subsequently coupled to a solid support or an existing peptide chain. The core of this methodology lies in the acetal group, which protects a reactive aldehyde. This protection is orthogonal to many standard protecting groups used in peptide synthesis, such as Fmoc and Boc. Once the solid-phase synthesis of the desired backbone is complete, the acetal can be cleaved to reveal the aldehyde, which can then be used for various conjugations, for example, by reductive amination or oxime ligation.

Experimental Protocols

1. Immobilization of 4,4-Bis(octyloxy)butanenitrile on a Solid Support

This protocol describes the reduction of the nitrile group to a primary amine, followed by coupling to a resin.

-

Materials:

-

4,4-Bis(octyloxy)butanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

2-Chlorotrityl chloride resin

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Procedure:

-

Reduction of Nitrile: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4,4-Bis(octyloxy)butanenitrile in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add LiAlH₄. Stir the reaction at room temperature for 4 hours. Quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting suspension and dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude amine.

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a fritted syringe.

-

Coupling: Dissolve the crude amine in DCM and add DIPEA. Add this solution to the swollen resin and shake at room temperature for 2 hours.

-

Capping: To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 30 minutes.

-

Washing: Wash the resin sequentially with DCM, DMF, and diethyl ether, then dry under vacuum.

-

2. Solid-Phase Synthesis of a Lipidated Peptide

This protocol outlines the synthesis of a model lipidated peptide using the resin-bound 4,4-Bis(octyloxy)butanenitrile derivative.

-

Materials:

-

Resin from Protocol 1

-

Fmoc-protected amino acids

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

-

Procedure:

-

Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes to remove the Fmoc group. Wash the resin with DMF.

-

Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid, HBTU, and DIPEA in DMF. Add this solution to the resin and shake for 2 hours. Wash the resin with DMF.

-

Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.

-

Final Deprotection: After the last coupling, perform a final Fmoc deprotection as in step 2.

-

Cleavage and Deprotection of Acetal: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and simultaneously deprotect the acetal to reveal the aldehyde.

-

Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the lipidated peptide aldehyde by reverse-phase HPLC.

-

Data Presentation

Table 1: Loading efficiency of the amine-derivatized 4,4-Bis(octyloxy)butanenitrile on 2-chlorotrityl chloride resin.

| Resin Type | Initial Functionalization (mmol/g) | Amine Equivalent (eq) | DIPEA (eq) | Loading Efficiency (%) | Final Loading (mmol/g) |

| 2-Chlorotrityl chloride | 1.2 | 1.5 | 3.0 | 85 | 1.02 |

Table 2: Purity of a model lipidated pentapeptide (Gly-Gly-Gly-Gly-Gly-Lipid Aldehyde) synthesized using the described protocol.

| Synthesis Scale (mmol) | Crude Purity (by HPLC at 220 nm) | Purified Yield (%) | Mass (Expected) | Mass (Observed) |

| 0.1 | 78% | 65 | 1054.4 Da | 1054.5 Da |

Visualizations

Application Notes and Protocols for the Acid-Catalyzed Deprotection of 4,4-Bis(octyloxy)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-catalyzed deprotection of 4,4-Bis(octyloxy)butanenitrile to yield the corresponding aldehyde. This procedure is a crucial step in synthetic pathways where the aldehyde functionality requires temporary protection. The following notes and protocols are based on established principles of acetal chemistry.

Introduction

4,4-Bis(octyloxy)butanenitrile is a lipid building block characterized by a terminal nitrile group and a dialkyl acetal.[1][2][3][4] The acetal group serves as a protecting group for an aldehyde functionality, rendering it stable under basic and nucleophilic conditions.[5] Deprotection, typically achieved through acid-catalyzed hydrolysis, is necessary to regenerate the aldehyde for subsequent synthetic transformations.[5][6][7] This process involves the protonation of an acetal oxygen, followed by the elimination of an alcohol molecule to form an oxonium ion, which is subsequently attacked by water.[8]

Experimental Conditions Summary

The selection of specific reagents and conditions for the deprotection of 4,4-Bis(octyloxy)butanenitrile will depend on the overall sensitivity of the molecule and the desired reaction kinetics. Below is a summary of typical conditions for acid-catalyzed acetal deprotection.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) |

| Solvent | Acetone/Water (9:1) | Tetrahydrofuran (THF)/Water (4:1) | Dichloromethane (DCM) with aqueous acid |

| Temperature | Room Temperature (20-25 °C) | 0 °C to Room Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2-6 hours | 1-4 hours | 4-8 hours |

| Workup | Neutralization with aq. NaHCO₃ | Neutralization with aq. NaHCO₃ | Phase separation and neutralization |

Experimental Workflow

Caption: Figure 1. A generalized workflow for the acid-catalyzed deprotection of 4,4-Bis(octyloxy)butanenitrile.

Detailed Experimental Protocol

This protocol describes a general procedure for the acid-catalyzed deprotection of 4,4-Bis(octyloxy)butanenitrile using p-toluenesulfonic acid in an acetone/water solvent system.

Materials:

-

4,4-Bis(octyloxy)butanenitrile

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Acetone (ACS grade)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-Bis(octyloxy)butanenitrile (1.0 eq) in a 9:1 mixture of acetone and water (e.g., 10 mL per 1 mmol of substrate).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

-

Workup:

-

Once the reaction is complete (as determined by TLC, typically 2-6 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral to slightly basic (pH ~7-8).

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure aldehyde product.

-

Signaling Pathway of Deprotection

Caption: Figure 2. The stepwise mechanism for the acid-catalyzed hydrolysis of an acetal to an aldehyde.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acids are corrosive. Handle with care.

-

Organic solvents are flammable. Keep away from ignition sources.

References

- 1. 4,4-bis(octyloxy)butanenitrile, 1627510-69-3 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. 0qy.com [0qy.com]

- 5. 4,4-Bis(octyloxy)butanenitrile | Benchchem [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Downstream Purification of Lipids Derived from 4,4-Bis(octyloxy)butanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4-Bis(octyloxy)butanenitrile is a novel ionizable lipid that holds significant promise for the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including mRNA vaccines and gene therapies. The purity of this lipid is paramount to ensure the safety, efficacy, and stability of the final LNP formulation. This document provides detailed application notes and protocols for the downstream purification of lipids derived from 4,4-Bis(octyloxy)butanenitrile, focusing on removing impurities from the synthesis process, such as unreacted starting materials, by-products, and residual solvents.

The purification strategies outlined below are designed to yield a final lipid product with high purity and low levels of contaminants, suitable for preclinical and clinical development. These protocols are based on established methods for the purification of similar ionizable and cationic lipids and may require optimization for this specific molecule.

Principles of Purification

The downstream purification of synthetic lipids like 4,4-Bis(octyloxy)butanenitrile typically involves a multi-step process that leverages the physicochemical properties of the lipid to separate it from impurities. Key techniques include:

-

Chromatography: This is a cornerstone of lipid purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase.[1][2] Common chromatographic techniques for lipids include normal-phase chromatography, reversed-phase chromatography, and supercritical fluid chromatography (SFC).[1]

-

Filtration: Techniques like tangential flow filtration (TFF) and ultrafiltration are crucial for buffer exchange, desalting, and removing smaller impurities post-synthesis or after chromatographic steps.[3]

-

Extraction: Liquid-liquid extraction can be employed as an initial purification step to remove highly polar or non-polar impurities from the crude lipid mixture.

The choice of purification strategy will depend on the nature of the impurities, the scale of the synthesis, and the desired final purity of the lipid.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical performance metrics for various purification techniques applicable to ionizable lipids. The data presented are representative and may vary depending on the specific conditions and the crude lipid composition.

| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Throughput | Key Advantages | Key Disadvantages |

| Normal-Phase Flash Chromatography | >95% | 70-90% | Moderate | Good for removing polar impurities. | Requires organic solvents. |

| Reversed-Phase HPLC | >99% | 60-80% | Low to Moderate | High resolution and purity. | Can be costly and time-consuming for large scale. |

| Supercritical Fluid Chromatography (SFC) | >98% | 80-95% | High | "Greener" alternative with reduced organic solvent use.[1] | Requires specialized equipment. |

| Tangential Flow Filtration (TFF) | N/A (for buffer exchange) | >95% | High | Efficient for buffer exchange and removal of small molecules.[3] | Not a primary method for purity enhancement. |

| Centrifugal Partition Chromatography (CPC) | >98% | 85-95% | High | High purity and yield, avoids solid stationary phases.[4] | Requires specialized equipment. |

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography for Initial Purification

This protocol describes a general method for the initial purification of 4,4-Bis(octyloxy)butanenitrile using automated flash chromatography.

Materials:

-

Crude 4,4-Bis(octyloxy)butanenitrile

-

Silica gel flash column

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Automated flash chromatography system with an evaporative light scattering detector (ELSD) or a UV detector.[2][5]

Procedure:

-

Sample Preparation: Dissolve the crude lipid in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (e.g., 100% hexane).

-

Loading: Load the dissolved sample onto the column.

-

Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of 0-50% ethyl acetate in hexane). The optimal gradient will need to be determined empirically.

-

Fraction Collection: Collect fractions based on the detector signal (ELSD or UV). The target lipid is expected to elute as the polarity of the mobile phase increases.

-

Purity Analysis: Analyze the collected fractions for purity using an appropriate analytical method, such as HPLC-CAD/ELSD or LC-MS.

-

Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC) for High-Purity Polishing

This protocol is suitable as a final polishing step to achieve very high purity.

Materials:

-

Partially purified 4,4-Bis(octyloxy)butanenitrile

-

C18 reversed-phase HPLC column

-

Acetonitrile

-

Methanol

-

Water (HPLC grade)

-

Preparative HPLC system with a suitable detector (e.g., PDA, ELSD).[5]

Procedure:

-

Sample Preparation: Dissolve the partially purified lipid in the initial mobile phase.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 80% acetonitrile in water).

-

Injection: Inject the dissolved sample onto the column.

-

Elution: Elute the lipid using a gradient of increasing organic solvent concentration (e.g., a gradient of 80-100% acetonitrile in water).

-

Fraction Collection: Collect the peak corresponding to the pure lipid.

-

Purity Confirmation: Confirm the purity of the collected fraction using analytical HPLC.

-

Solvent Removal: Remove the solvent from the pure fraction, for example, by lyophilization if the mobile phase is compatible.

Protocol 3: Tangential Flow Filtration (TFF) for Buffer Exchange and Final Formulation

TFF is an effective method for buffer exchange and concentrating the purified lipid prior to LNP formulation.[3]

Materials:

-

Purified 4,4-Bis(octyloxy)butanenitrile in an organic solvent

-

Ethanol (or other suitable solvent for LNP formulation)

-

TFF system with a suitable membrane (e.g., regenerated cellulose) with an appropriate molecular weight cutoff (MWCO).

Procedure:

-

System Setup: Assemble and sanitize the TFF system according to the manufacturer's instructions.

-

Membrane Conditioning: Condition the membrane with the final formulation buffer (e.g., ethanol).

-

Diafiltration: If the lipid is in a different solvent, perform a diafiltration step by adding the final desired solvent (e.g., ethanol) to the lipid solution while removing the initial solvent through the membrane.

-

Concentration: Once the buffer exchange is complete, concentrate the lipid solution to the desired final concentration by continuing to remove the solvent.

-

Recovery: Recover the concentrated lipid solution from the TFF system.

Visualizations

Caption: Downstream purification workflow for 4,4-Bis(octyloxy)butanenitrile.

Caption: Cellular delivery pathway of mRNA using ionizable lipid nanoparticles.

References

Application Notes and Protocols: A Proposed Synthetic Route to Functionalized Cationic Lipids from 4,4-Bis(octyloxy)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthetic Pathway Overview

The proposed synthesis converts the linear precursor, 4,4-bis(octyloxy)butanenitrile, into a multi-tailed cationic lipid through a three-step process. This pathway is designed to be efficient and scalable, utilizing common laboratory reagents and techniques. The key transformations involve the reduction of the nitrile group, deprotection of the acetal, and a subsequent reductive amination to build the final lipid structure.

Figure 1: Proposed synthetic workflow for the conversion of 4,4-bis(octyloxy)butanenitrile to a target cationic lipid.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 - 4,4-Bis(octyloxy)butan-1-amine (Nitrile Reduction)

This step focuses on the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Materials:

-

4,4-Bis(octyloxy)butanenitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4,4-bis(octyloxy)butanenitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LAH suspension via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 .

Step 2: Synthesis of Intermediate 2 - 4-Oxobutanal (Acetal Deprotection)

This protocol describes the deprotection of the acetal in Intermediate 1 to reveal the aldehyde, which is a key reactive site for the subsequent step.

Materials:

-

Intermediate 1 (4,4-Bis(octyloxy)butan-1-amine)

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine solution

Protocol:

-

Dissolve Intermediate 1 (1.0 eq.) in a mixture of acetone and water (4:1 v/v).

-

Add 1 M HCl (2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain Intermediate 2 .

Step 3: Synthesis of the Target Cationic Lipid (Reductive Amination)

In this final step, Intermediate 2 is reacted with a secondary amine (e.g., dioctylamine) to form the final cationic lipid. This is achieved through reductive amination.

Materials:

-

Intermediate 2 (4-Oxobutanal)

-

Dioctylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

Protocol:

-

Dissolve Intermediate 2 (1.0 eq.) and dioctylamine (1.1 eq.) in anhydrous dichloromethane.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the Target Cationic Lipid .

Data Presentation: Expected Product Characteristics

The following table outlines the expected characteristics of the starting material and the synthesized products. Experimental values should be recorded and compared against these targets.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity Target (%) |

| 4,4-Bis(octyloxy)butanenitrile | C₂₀H₃₉NO₂ | 341.59 | - | >95 |

| Intermediate 1: 4,4-Bis(octyloxy)butan-1-amine | C₂₀H₄₃NO₂ | 345.62 | 85-95 | >95 |

| Intermediate 2: 4-Oxobutanal | C₄H₆O₂ | 86.09 | 80-90 | >95 |

| Target Cationic Lipid | C₃₆H₇₅NO₂ | 566.08 | 70-85 | >98 |

Visualization of Key Transformations

The following diagram illustrates the transformation of the key functional groups throughout the synthetic pathway.

Figure 2: Functional group transformations in the proposed synthesis.

Characterization and Quality Control

It is essential to characterize all intermediates and the final product to confirm their identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic peaks for each functional group transformation.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final lipid product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance and appearance of key functional groups (e.g., nitrile, amine, aldehyde).

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Lithium aluminum hydride (LAH) is highly reactive with water and should be handled with extreme care under anhydrous conditions.

-

Follow standard laboratory procedures for handling and disposing of all chemical reagents.

Conclusion

This document provides a detailed, albeit theoretical, framework for the synthesis of a novel functionalized cationic lipid from 4,4-bis(octyloxy)butanenitrile. The proposed multi-step synthesis relies on well-established chemical reactions and provides clear protocols for execution. Successful synthesis and characterization of this target lipid could offer a new tool for the development of advanced drug delivery systems. Researchers are encouraged to adapt and optimize these protocols to achieve the desired outcomes.

Application Notes and Protocols for Monitoring Reactions of 4,4-Bis(octyloxy)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for monitoring chemical reactions involving 4,4-Bis(octyloxy)butanenitrile. The methods described herein are designed to provide accurate and reproducible data for reaction kinetics, purity assessment, and yield determination.

Introduction

4,4-Bis(octyloxy)butanenitrile is a lipophilic molecule containing a central quaternary carbon atom bonded to two octyloxy chains and a butyronitrile moiety. Monitoring its reactions, such as hydrolysis of the nitrile group or cleavage of the ether linkages, requires analytical methods that can effectively separate and quantify this hydrophobic compound from its potential reactants and products. This application note details four common analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Methods Overview

A summary of the analytical methods and their primary applications for monitoring reactions of 4,4-Bis(octyloxy)butanenitrile is presented below.

| Method | Principle | Primary Application | Key Advantages |

| HPLC (RP-HPLC) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Quantitative analysis of reaction progress, purity assessment of the final product. | High resolution, suitable for non-volatile compounds, quantitative accuracy. |

| GC-FID | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Monitoring reactions involving volatile byproducts or starting materials. | High sensitivity for hydrocarbons, simple and robust. |

| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure and quantify components. | Structural confirmation, reaction kinetics, and quantification of starting material, intermediates, and products. | Non-destructive, provides detailed structural information, highly quantitative with an internal standard. |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Qualitative and semi-quantitative monitoring of the disappearance of the nitrile functional group. | Fast, real-time monitoring capabilities, provides functional group information. |

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying 4,4-Bis(octyloxy)butanenitrile due to its hydrophobic nature.

Experimental Protocol: RP-HPLC

Objective: To monitor the consumption of 4,4-Bis(octyloxy)butanenitrile and the formation of products over time.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

-

Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

-

Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the linear range of the detector. A dilution factor of 100-1000 is a good starting point.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (as nitriles have a weak UV chromophore)

-

Gradient Elution:

-

0-2 min: 80% B

-

2-15 min: Ramp to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Re-equilibrate at 80% B

-

-

-

Data Analysis:

-

Integrate the peak area of 4,4-Bis(octyloxy)butanenitrile and any product peaks.

-

Create a calibration curve using standards of known concentration to quantify the components.

-

Plot the concentration of the reactant and product(s) as a function of time.

-

Data Presentation: HPLC

Table 1: Hypothetical HPLC Data for a Reaction of 4,4-Bis(octyloxy)butanenitrile

| Analyte | Retention Time (min) | Peak Area (arbitrary units) at t=0h | Peak Area (arbitrary units) at t=2h |

| 4,4-Bis(octyloxy)butanenitrile | 12.5 | 1,500,000 | 750,000 |

| Product 1 | 8.2 | 0 | 600,000 |

Visualization: HPLC Workflow

Caption: Workflow for HPLC analysis of 4,4-Bis(octyloxy)butanenitrile reactions.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is suitable for monitoring reactions where 4,4-Bis(octyloxy)butanenitrile or its reaction products are sufficiently volatile and thermally stable.

Experimental Protocol: GC-FID

Objective: To quantify the concentration of 4,4-Bis(octyloxy)butanenitrile in a reaction mixture.

Instrumentation:

-

Gas chromatograph with an FID detector

-

Capillary column suitable for non-polar compounds (e.g., DB-5 or equivalent)

-

Autosampler and data acquisition software

Reagents:

-

Dichloromethane (GC grade) or other suitable volatile solvent

-

Internal standard (e.g., a high molecular weight alkane like eicosane)

Procedure:

-

Sample Preparation:

-

Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

-

Dilute the aliquot in a known volume of a volatile solvent (e.g., 1 mL of dichloromethane) containing a known concentration of an internal standard.

-

Transfer the solution to a GC vial.

-

-

Chromatographic Conditions:

-

Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow of 1 mL/min

-

Injector Temperature: 280 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 10 min

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response factor of 4,4-Bis(octyloxy)butanenitrile relative to the internal standard using a calibration standard.

-

Determine the concentration of the analyte in the reaction mixture at each time point.

-

Data Presentation: GC-FID

Table 2: Hypothetical GC-FID Data for a Reaction of 4,4-Bis(octyloxy)butanenitrile

| Analyte | Retention Time (min) | Peak Area (vs. Internal Standard) at t=0h | Concentration (mM) at t=0h | Peak Area (vs. Internal Standard) at t=4h | Concentration (mM) at t=4h |

| 4,4-Bis(octyloxy)butanenitrile | 15.8 | 1.25 | 100 | 0.50 | 40 |

| Internal Standard (Eicosane) | 13.2 | 1.00 | - | 1.00 | - |

Visualization: GC-FID Workflow

Application Notes and Protocols for 4,4-Bis(octyloxy)butanenitrile Derivatives in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The following document outlines potential applications and detailed experimental protocols for the utilization of derivatives of 4,4-bis(octyloxy)butanenitrile in the field of click chemistry. While direct applications of this specific molecule are not yet widely documented, its unique structural features—a protected aldehyde in the form of a dialkyl acetal and a terminal nitrile group—present a versatile platform for the synthesis of novel biomaterials, drug delivery systems, and bioconjugates. These proposed applications are based on established principles of bioorthogonal and click chemistry.

Introduction to 4,4-Bis(octyloxy)butanenitrile as a Click Chemistry Precursor

4,4-Bis(octyloxy)butanenitrile is a lipid building block characterized by two key functional groups: a nitrile and a dialkyl acetal.[1] The long octyloxy chains impart significant hydrophobicity, making it an ideal component for the formation of lipid nanoparticles (LNPs) and other self-assembling lipid-based structures.[1] The true potential of this molecule in bioconjugation lies in the chemical reactivity of its functional groups.

The acetal serves as a protected aldehyde, stable under basic conditions but readily hydrolyzed in acidic environments, such as those found in endosomes and lysosomes.[1] This pH-sensitive feature is highly desirable for triggered release mechanisms in drug delivery.[1] The nitrile group, while not a conventional click chemistry handle, can be chemically transformed into functionalities that readily participate in bioorthogonal reactions. This document will explore the conversion of the nitrile to an isonitrile for participation in isonitrile-based click chemistry.

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and selective, occurring under mild, often biocompatible, conditions.[2][3][4] Key examples include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (IEDDA) reactions, also known as tetrazine ligations.[4][][6] More recently, isonitrile-based click reactions with tetrazines have emerged as a promising bioorthogonal tool.[7][8]

These application notes will focus on the derivatization of 4,4-bis(octyloxy)butanenitrile to create novel reagents for two primary applications:

-

Surface functionalization of lipid nanoparticles (LNPs) for targeted drug delivery.

-

Synthesis of a bifunctional linker for bioconjugation, enabling the connection of different molecular fragments.[]

Application Note 1: Surface Functionalization of Lipid Nanoparticles (LNPs) with Targeting Ligands

This application note describes a method for the synthesis of a 4,4-bis(octyloxy)butanenitrile-derived lipid with a click-reactive handle and its incorporation into LNPs for subsequent surface functionalization with a targeting ligand. The nitrile group will be converted to an isonitrile, which can then react with a tetrazine-modified targeting peptide via an isonitrile-tetrazine click reaction.

Experimental Workflow

Caption: Workflow for the synthesis of an isonitrile-lipid and its use in LNP functionalization.

Protocols

Protocol 1.1: Synthesis of 4,4-Bis(octyloxy)butaneisonitrile

This protocol details the conversion of the nitrile group of 4,4-bis(octyloxy)butanenitrile to an isonitrile via a dehydration reaction.

-

Materials:

-

4,4-Bis(octyloxy)butanenitrile

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

-

Procedure:

-

Dissolve 4,4-Bis(octyloxy)butanenitrile (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Add triethylamine (2 equivalents) to the solution and stir.

-

In a separate flask, dissolve triphenylphosphine (1.5 equivalents) in anhydrous DCM and add carbon tetrachloride (1.5 equivalents). Stir for 10 minutes.

-

Slowly add the PPh₃/CCl₄ solution to the nitrile solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4,4-bis(octyloxy)butaneisonitrile.

-

Protocol 1.2: Formulation and Functionalization of LNPs

This protocol describes the incorporation of the isonitrile-lipid into LNPs and subsequent surface conjugation with a tetrazine-modified peptide.

-

Materials:

-

4,4-Bis(octyloxy)butaneisonitrile (from Protocol 1.1)

-